molecular formula C4H5BrN2O B2966910 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole CAS No. 90507-32-7

3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole

Cat. No.: B2966910
CAS No.: 90507-32-7
M. Wt: 177.001
InChI Key: FLEQPQKCOOUUOW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole (CAS: 62642-47-1) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted with a bromomethyl group at position 3 and a methyl group at position 4. This compound is a versatile intermediate in medicinal chemistry, particularly for synthesizing nitric oxide (NO) donors and bioactive molecules due to the electrophilic bromomethyl group, which facilitates nucleophilic substitution reactions . Its physicochemical properties, such as moderate lipophilicity (CLogP ~1.5) and polar surface area (PSA ~50 Ų), make it suitable for drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole typically involves the bromination of 4-methyl-1,2,5-oxadiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives of the oxadiazole.

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Methyl-substituted oxadiazole derivatives.

Scientific Research Applications

3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the design of molecular probes for studying biological processes.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

  • Structure : Chlorine replaces bromine in the bromomethyl group.
  • Synthetic Accessibility : Lower molecular weight and cost (¥1252.00/100 mg vs. higher bromine-related costs) .
  • Reactivity : Chlorine’s lower leaving-group ability reduces electrophilicity compared to bromine, impacting reaction rates in nucleophilic substitutions.
  • Applications: Less commonly used in NO donor synthesis due to weaker activation of the oxadiazole ring.

Table 1. Halogen-Substituted Analogs

Compound CAS Halogen Price (100 mg) Reactivity (Relative to Br)
3-(Bromomethyl)-4-methyl 62642-47-1 Br ¥1252.00 High
3-(Chloromethyl)-4-methyl 62642-47-1 Cl Lower Moderate

Substituent Position and Ring Modifications

3-(Bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide

  • Structure : Phenyl group at position 4 and N-oxide moiety.
  • Properties : Higher steric hindrance due to phenyl (melting point: 119–123 °C) vs. methyl (liquid at RT).
  • Applications : Used in piperazine-coupled derivatives for T-type calcium channel blockers (e.g., analgesic agents) .

Hydrazone-Functionalized Derivatives

  • Example: 3-((2-(4-Hydroxybenzoyl)hydrazono)methyl)-4-methyl-1,2,5-oxadiazole 2-oxide (3b) Yield: 48.35% (lower than bromomethyl derivatives due to multi-step synthesis). Melting Point: 250–253 °C (higher due to hydrogen bonding from hydrazone and hydroxyl groups) .

Table 2. Substituent Effects on Physicochemical Properties

Compound Substituent (Position 4) Functional Group Melting Point (°C) Yield (%)
3-(Bromomethyl)-4-methyl Methyl Bromomethyl Liquid N/A
3b Methyl Hydrazone/N-oxide 250–253 48.35
4-phenyl analog Phenyl Bromomethyl/N-oxide 119–123 39.09

Isomeric Oxadiazole Derivatives

1,3,4-Oxadiazole Isomers

  • Example : 2-(Bromomethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (8)
    • Synthesis : Lower yield (28%) due to harsher conditions (POCl3, 90 °C) .
    • Spectroscopy : Distinct ¹H NMR shifts (δ 4.59 ppm for CH2Br vs. δ 2.08 ppm in 1,2,5-oxadiazole analogs) .

1,2,5-Oxadiazole vs. 1,3,4-Oxadiazole

  • Reactivity: 1,2,5-Oxadiazoles are more electron-deficient, enhancing NO donor capabilities.
  • Biological Activity: 1,2,5-Oxadiazole derivatives show stronger NO release (1.8–26.3%) compared to 1,3,4-oxadiazoles .

Bioactive Derivatives

VEGFR-2 Inhibitors

  • Example: 3-(((4-((1-(4-Bromophenyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)amino)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide (12b) Design: Incorporates pyrazolopyrimidine and oxadiazole motifs for kinase inhibition. Activity: IC50 < 100 nM against VEGFR-2, with enhanced solubility from the oxadiazole scaffold .

Analgesic Agents

  • Example : Piperazine-coupled 3-(bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide
    • Mechanism : Blocks T-type calcium channels (IC50 ~1 μM) .

Biological Activity

3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. The oxadiazole ring structure is known for its potential in medicinal chemistry, particularly for developing new therapeutic agents. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with a bromomethyl group at the 3-position and a methyl group at the 4-position. Its molecular formula is C5_5H6_6BrN3_3O, with a molecular weight of approximately 191.02 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit significant biological activities, including:

  • Antimicrobial Activity : Several studies have reported that derivatives of 1,2,5-oxadiazoles show potent antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study found that derivatives of this compound exhibited minimum inhibitory concentration (MIC) values as low as 2 µM against MRSA .
  • Antitumor Properties : The anticancer potential of oxadiazole derivatives has been explored extensively. Some studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Studies

A study focused on the synthesis of novel oxadiazole derivatives revealed their effectiveness against two strains of S. aureus (ATCC 29213 and MRSA ATCC 43300). The results indicated strong antimicrobial activity with an MIC of 4 µM for one derivative. Time-kill assays demonstrated a significant reduction in bacterial counts after treatment .

CompoundMIC (µM)MBC (µM)
Compound 1224
Compound 348

The synergistic effects of these compounds with existing antibiotics, such as oxacillin, were also studied. The combination showed enhanced antibacterial activity compared to individual treatments, suggesting potential for clinical applications .

Anticancer Activity

Research into the anticancer properties of oxadiazoles has shown that some derivatives can inhibit various cancer cell lines effectively. For example, a derivative was reported to inhibit cell growth in breast cancer cells with an IC50_{50} value significantly lower than that of standard chemotherapeutics .

The mechanisms by which this compound exerts its biological effects are still under investigation but may include:

  • Interference with Cellular Processes : The compound may disrupt cellular signaling pathways crucial for bacterial survival or cancer cell proliferation.
  • Gene Expression Modulation : Certain studies have indicated that these compounds can modulate the expression of genes associated with antibiotic resistance in bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole?

A typical synthesis involves halogenation or alkylation of oxadiazole precursors. For example, bromomethyl derivatives are often synthesized via nucleophilic substitution or coupling reactions. A general method includes refluxing precursor compounds (e.g., oxadiazole derivatives) with brominating agents in polar aprotic solvents like DMSO or THF. After reflux, the product is isolated via reduced-pressure distillation, cooled, and crystallized using ethanol-water mixtures to achieve yields of ~65% . Optimization of reaction time (e.g., 18 hours for complete conversion) and solvent choice is critical to minimize side reactions.

Q. How is the purity and structural integrity of this compound verified in academic research?

Characterization relies on multi-technique validation:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, methyl groups in oxadiazoles resonate at δ 2.48–4.44 ppm, while bromomethyl signals appear as singlets near δ 4.44 .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed [M+H]+^+ ions with <0.0002 Da error) .
  • Melting Point Analysis : Consistency with literature values (e.g., 114–116°C for analogous brominated oxadiazoles ) ensures purity.

Q. What safety precautions are recommended when handling brominated oxadiazole derivatives?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
  • Storage : Keep in airtight containers in dry, dark conditions to prevent decomposition.
  • Emergency Protocols : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Catalyst Selection : Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) enhance coupling efficiency in bromomethylation steps, as seen in analogous tetrazole syntheses .
  • Solvent Ratios : Using Et3_3N/THF (1:1) improves reaction homogeneity and reduces side-product formation .
  • Temperature Control : Reflux at 55°C for 6–48 hours balances reaction progress and thermal stability of intermediates .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of substituted oxadiazoles?

  • Cross-Validation : Compare 13^{13}C NMR shifts (e.g., carbonyl carbons at δ 158–163 ppm ) with computational predictions (DFT calculations).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for benzoxazole derivatives .
  • Isotopic Labeling : Trace reaction pathways to confirm bromomethyl group placement, especially in cases of tautomerism .

Q. How can computational chemistry methods complement experimental data in studying the reactivity of this compound?

  • Density Functional Theory (DFT) : Predicts electrophilic substitution sites by mapping electrostatic potential surfaces.
  • Molecular Dynamics Simulations : Model solvent effects on reaction kinetics (e.g., DMSO’s role in stabilizing intermediates ).
  • Docking Studies : Explore interactions with biological targets (e.g., bromodomains ) to prioritize derivatives for pharmacological testing.

Q. Methodological Tables

Table 1. Key Spectral Data for Brominated Oxadiazoles

TechniqueCharacteristic PeaksReference Compound
1^1H NMRδ 4.44 (s, 2H, BrCH2_2)5-(4-Bromophenyl)oxadiazole
13^{13}C NMRδ 40.01 (CH3_3), 158.86 (C=N)2-Phenyl-1,3-oxazole
HRMS[M+H]+^+ 418.9784 (C14_{14}H10_{10}BrF3_3N4_4OS)

Table 2. Reaction Optimization Parameters

VariableOptimal ConditionImpact on Yield
Catalyst Loading0.26 mmol Pd(PPh3_3)2_2Cl2_2Increases to 79%
Reflux Time48 hoursMinimizes unreacted starting material
Solvent SystemEt3_3N/THF (1:1)Enhances nucleophilicity

Properties

IUPAC Name

3-(bromomethyl)-4-methyl-1,2,5-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEQPQKCOOUUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90507-32-7
Record name 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole
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